2,7-Dimethoxynaphthalene (CAS: 3469-26-9): A Technical Guide
2,7-Dimethoxynaphthalene (CAS: 3469-26-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dimethoxynaphthalene is an aromatic ether that serves as a versatile building block in organic synthesis.[1] Its unique structural and electronic properties, derived from the naphthalene (B1677914) core with methoxy (B1213986) groups at the 2 and 7 positions, make it a valuable intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of 2,7-dimethoxynaphthalene, including its chemical and physical properties, detailed spectroscopic data, a representative synthesis protocol, and its key applications in research and development.
Chemical and Physical Properties
2,7-Dimethoxynaphthalene is a white to off-white crystalline solid.[1] It is sparingly soluble in water but soluble in many organic solvents.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3469-26-9 | [3][4] |
| Molecular Formula | C₁₂H₁₂O₂ | [3][4] |
| Molecular Weight | 188.22 g/mol | [3][4] |
| IUPAC Name | 2,7-dimethoxynaphthalene | [3] |
| Synonyms | Naphthalene, 2,7-dimethoxy- | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 137-139 °C | [5] |
| Boiling Point | 311.2 °C at 760 mmHg (Predicted) | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |
Spectroscopic Data
The structural identification of 2,7-dimethoxynaphthalene is confirmed through various spectroscopic techniques. The key data are presented below.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.642 | d | 2H | H-4, H-5 | [6] |
| 7.050 | dd | 2H | H-3, H-6 | [6] |
| 6.991 | d | 2H | H-1, H-8 | [6] |
| 3.892 | s | 6H | -OCH₃ | [6] |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment | Reference |
| 157.5 | C-2, C-7 | [7] |
| 135.9 | C-4a, C-8a | [7] |
| 129.2 | C-4, C-5 | [7] |
| 124.2 | C-3, C-6 | [7] |
| 105.7 | C-1, C-8 | [7] |
| 55.3 | -OCH₃ | [7] |
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment | Reference |
| ~3050 | Aromatic C-H stretch | [8] |
| ~2950, 2830 | Aliphatic C-H stretch (-OCH₃) | [8] |
| ~1625, 1510 | Aromatic C=C stretch | [2] |
| ~1250, 1030 | C-O (ether) stretch | [8] |
Mass Spectrometry
| m/z | Interpretation | Reference |
| 188 | [M]⁺ (Molecular ion) | [3][8] |
| 173 | [M-CH₃]⁺ | |
| 145 | [M-CH₃-CO]⁺ | [3] |
| 115 | [C₉H₇]⁺ |
Experimental Protocols
The most common and established method for the synthesis of 2,7-dimethoxynaphthalene is the Williamson ether synthesis, starting from its precursor, 2,7-dihydroxynaphthalene (B41206).[2]
Synthesis of 2,7-Dimethoxynaphthalene from 2,7-Dihydroxynaphthalene
Materials:
-
2,7-Dihydroxynaphthalene
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetone, DMF, or THF)
-
Deionized water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-dihydroxynaphthalene in the chosen anhydrous solvent.
-
Add a suitable base (e.g., sodium hydroxide or potassium carbonate) to the solution. The amount of base should be in stoichiometric excess (at least 2 equivalents) to ensure complete deprotonation of both hydroxyl groups.
-
Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the dianion.
-
Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. This addition should be done dropwise, and the temperature may be controlled with an ice bath if the reaction is highly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with water and then with a brine solution.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 2,7-dimethoxynaphthalene can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography.
Visualizations
Synthesis and Applications of 2,7-Dimethoxynaphthalene
Caption: Synthesis workflow and major applications of 2,7-Dimethoxynaphthalene.
General Workflow for Drug Discovery Utilizing 2,7-Dimethoxynaphthalene
Caption: Role of 2,7-Dimethoxynaphthalene in a typical drug discovery workflow.
Applications in Research and Drug Development
2,7-Dimethoxynaphthalene is a crucial intermediate in various fields of chemical research and development.
-
Pharmaceutical Synthesis: Its naphthalene core provides a scaffold for the synthesis of diverse medicinal compounds.[1] Researchers utilize its structure to introduce specific functional groups and build more complex molecules, aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1]
-
Organic Synthesis: As a versatile building block, it is employed in the synthesis of heterocyclic compounds and other complex organic molecules.[1] Its reactivity allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.
-
Materials Science: Derivatives of 2,7-dimethoxynaphthalene are explored for their potential in creating novel materials.[1] These can include polymers with specific thermal or optical properties, as well as functional dyes.
-
Analytical Chemistry: 2,7-Dimethoxynaphthalene has been used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to analyze polymetallic porphyrins.
Safety and Handling
2,7-Dimethoxynaphthalene is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, such as a fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,7-Dimethoxynaphthalene | 3469-26-9 | Benchchem [benchchem.com]
- 3. 2,7-Dimethoxynaphthalene | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,7-Dimethoxynaphthalene 98 3469-26-9 [sigmaaldrich.com]
- 6. 2,7-Dimethoxynaphthalene(3469-26-9) 13C NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Naphthalene, 2,7-dimethoxy- [webbook.nist.gov]
